2-(1-Thiophen-2-ylethylideneamino)guanidine
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Overview
Description
2-(1-Thiophen-2-ylethylideneamino)guanidine is a chemical compound with the molecular formula C7H10N4S. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a guanidine group, which is a functional group with the formula HNC(NH2)2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Thiophen-2-ylethylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with guanidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1-Thiophen-2-ylethylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
2-(1-Thiophen-2-ylethylideneamino)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple molecule with a similar functional group.
Thiophene-2-carbaldehyde: Shares the thiophene ring structure.
N,N’-Disubstituted guanidines: Compounds with similar guanidine functionality.
Uniqueness
2-(1-Thiophen-2-ylethylideneamino)guanidine is unique due to the combination of the thiophene ring and guanidine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72189-64-1 |
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Molecular Formula |
C7H10N4S |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylideneamino)guanidine |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-7(8)9)6-3-2-4-12-6/h2-4H,1H3,(H4,8,9,11) |
InChI Key |
DJAWVTHAOIURIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=CS1 |
Origin of Product |
United States |
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